FLT3 Kinase Engagement: Predicted Complete Loss of Activity Due to 8-Methyl Substitution vs. Non-Methylated Congeners
In the imidazo[1,2-a]pyridine-thiophene FLT3 inhibitor series, the introduction of an 8-methyl group on the bicyclic core is experimentally demonstrated to abrogate the hinge-region hydrogen bond between N-1 and Cys694, producing a complete loss of FLT3 enzymatic inhibitory activity. Zhang et al. reported that compound pairs 9a→9c and 9b→9d, which differ solely by 8-methyl addition, exhibited absolute loss of detectable FLT3 inhibition [1]. This class-level SAR inference applies directly to 4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: the 8-methyl substituent predicts negligible FLT3 potency, differentiating it from 8-unsubstituted congeners such as compound 5e (FLT3 IC50 = 0.053 ± 0.0091 µM) and compound 5g (FLT3 IC50 = 0.31 ± 0.012 µM) [2].
| Evidence Dimension | FLT3 wild-type kinase inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | Predicted inactive (analogy: 9a→9c and 9b→9d lose all detectable FLT3 inhibition upon 8-methyl addition; exact IC50 for this compound not publicly reported) |
| Comparator Or Baseline | Compound 5e (3-Cl-phenyl analog, 8-H): FLT3 IC50 = 0.053 ± 0.0091 µM; Compound 5g (4-MeO-phenyl analog, 8-H): FLT3 IC50 = 0.31 ± 0.012 µM |
| Quantified Difference | >1000-fold predicted potency difference (inactive vs. low-nanomolar) based on SAR class-level conservation |
| Conditions | Biochemical FLT3 kinase inhibition assay; recombinant FLT3 wild-type enzyme; ATP concentration at Km; as described in Zhang et al. Eur J Med Chem 2021 experimental section |
Why This Matters
This compound serves as a built-in negative control or selectivity probe for FLT3-dependent assays, where its predicted inactivity against FLT3 allows deconvolution of FLT3-mediated phenotypes from off-target effects—a capability unavailable with active 8-H analogs.
- [1] Zhang L, Lakkaniga NR, Bharate JB, et al. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors. Eur J Med Chem. 2021;225:113776. Table 3 and text: 'Introduction of a methyl group at position 8 on the bicyclic ring... results in complete loss of activity from 9a to 9c and 9b to 9d.' View Source
- [2] Zhang L et al. Table 4: Kinase panel IC50 data for 5e and 5g. Eur J Med Chem. 2021;225:113776. View Source
